molecular formula C12H18O B12740348 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- CAS No. 71820-50-3

2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)-

Cat. No.: B12740348
CAS No.: 71820-50-3
M. Wt: 178.27 g/mol
InChI Key: CGASAKPGTGHEIM-QWRGUYRKSA-N
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Description

2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and additional methyl and butenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

    Pathways Involved: It may participate in oxidative and reductive metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is unique due to its additional methyl and butenyl substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.

Properties

CAS No.

71820-50-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(4R,5S)-5-methyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H18O/c1-9(2)4-5-11-6-7-12(13)8-10(11)3/h4,6-7,10-11H,5,8H2,1-3H3/t10-,11-/m0/s1

InChI Key

CGASAKPGTGHEIM-QWRGUYRKSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=C[C@@H]1CC=C(C)C

Canonical SMILES

CC1CC(=O)C=CC1CC=C(C)C

Origin of Product

United States

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